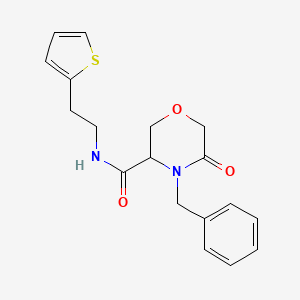

4-benzyl-5-oxo-N-(2-(thiophen-2-yl)ethyl)morpholine-3-carboxamide

Description

4-benzyl-5-oxo-N-(2-(thiophen-2-yl)ethyl)morpholine-3-carboxamide is a complex organic compound that features a morpholine ring substituted with a benzyl group, a thiophene ring, and a carboxamide group

Properties

IUPAC Name |

4-benzyl-5-oxo-N-(2-thiophen-2-ylethyl)morpholine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c21-17-13-23-12-16(20(17)11-14-5-2-1-3-6-14)18(22)19-9-8-15-7-4-10-24-15/h1-7,10,16H,8-9,11-13H2,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUIXJJOMZDAZQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NCCC3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-5-oxo-N-(2-(thiophen-2-yl)ethyl)morpholine-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of a morpholine derivative with a benzyl halide, followed by the introduction of the thiophene ring through a nucleophilic substitution reaction. The final step often involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-5-oxo-N-(2-(thiophen-2-yl)ethyl)morpholine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the morpholine ring can be reduced to form alcohols.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

4-benzyl-5-oxo-N-(2-(thiophen-2-yl)ethyl)morpholine-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biological Activity

4-benzyl-5-oxo-N-(2-(thiophen-2-yl)ethyl)morpholine-3-carboxamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H20N2O3S

- Molecular Weight : 344.4 g/mol

- CAS Number : 1351581-63-9

Synthesis

The synthesis of 4-benzyl-5-oxo-N-(2-(thiophen-2-yl)ethyl)morpholine-3-carboxamide typically involves several steps:

- Formation of the Morpholine Ring : A morpholine derivative is synthesized through the reaction of diethanolamine with a dehydrating agent.

- Introduction of the Benzyl Group : This is achieved via nucleophilic substitution using benzyl chloride.

- Addition of the Thiophenyl Ethyl Group : This is accomplished through a coupling reaction with a thiophene derivative.

- Formation of the Carboxamide Group : The final step involves amidation to yield the target compound.

Anticancer Properties

Research indicates that compounds similar to 4-benzyl-5-oxo-N-(2-(thiophen-2-yl)ethyl)morpholine-3-carboxamide exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives have shown IC50 values in the low micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, indicating their potential as anticancer agents .

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| 4-benzyl... | MCF-7 | 0.65 |

| 4-benzyl... | MEL-8 | 2.41 |

The mechanism of action for this compound may involve:

- Targeting Specific Receptors : The benzyl and thiophenyl groups facilitate binding to certain molecular targets, enhancing biological activity.

- Induction of Apoptosis : Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through pathways involving p53 expression and caspase activation .

Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of 4-benzyl derivatives on various cancer cell lines. Results indicated that these compounds induced apoptosis in a dose-dependent manner, with significant effects observed at concentrations as low as 0.65 µM against MCF-7 cells .

Study 2: Selectivity for Cancer Cells

Another investigation focused on the selectivity of these compounds towards cancerous versus non-cancerous cells. It was found that some derivatives exhibited significantly higher activity against cancer cells while showing minimal toxicity to normal cells, suggesting a favorable therapeutic index .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.